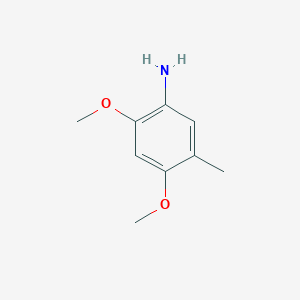

2,4-Dimethoxy-5-methylaniline

Description

Contextualization within Aromatic Amine Chemistry

Aromatic amines, or anilines, are a fundamental class of organic compounds characterized by an amino group attached to an aromatic ring. The amino group is a powerful activating group in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions. thieme-connect.comthieme-connect.com This high reactivity is a double-edged sword, as it can often lead to polysubstitution, which can be challenging to control. thieme-connect.com Furthermore, the basic nature of the amino group makes it incompatible with strong acids, such as those used in nitration, sulfonation, and Friedel-Crafts reactions, as the amino group is protonated to form an anilinium ion, which is a deactivating group. thieme-connect.com To circumvent these issues, the amino group is often "protected" by acetylation, which tempers its activating effect and allows for more controlled substitution. thieme-connect.com

In the case of 2,4-Dimethoxy-5-methylaniline, the aniline (B41778) core is further functionalized with two methoxy (B1213986) groups and a methyl group. These substituents also influence the reactivity of the aromatic ring. Methoxy groups are strongly activating and, like the amino group, are ortho-, para-directing. The methyl group is a weakly activating, ortho-, para-director. The interplay of these activating groups makes the aromatic ring of this compound highly electron-rich and thus highly susceptible to electrophilic attack. The positions of these substituents create a specific steric and electronic environment that can be exploited for regioselective synthesis. The presence of multiple electron-donating groups enhances the nucleophilicity of the molecule, making it more reactive in certain reactions compared to simpler anilines. smolecule.com

Research Significance and Scope in Organic Synthesis

This compound serves as a crucial building block in the synthesis of a diverse array of organic molecules. dokumen.pub Its utility stems from its inherent reactivity and the potential to transform the amino and methoxy groups into other functionalities.

One of the significant applications of dimethoxyanilines, including isomers of the title compound, is in the synthesis of polymers. For instance, 2,5-dimethoxyaniline (B66101) is a monomer used in the production of poly(2,5-dimethoxyaniline) (PDMA), a conducting polymer with potential applications in electrochromic devices due to its ability to change color in response to an electrical potential. beilstein-journals.orgsemanticscholar.org The synthesis of PDMA can be achieved through electrochemical or chemical oxidative polymerization. beilstein-journals.orgresearchgate.net

Dimethoxyanilines are also valuable precursors for various heterocyclic compounds. Research has shown that substituted anilines can undergo cyclization reactions to form complex ring systems. For example, 3,5-dimethoxyaniline (B133145) has been used in Friedel-Crafts alkylation reactions to produce 4-substituted 3,5-dimethoxyanilines, which are intermediates for pharmacologically interesting molecules. thieme-connect.comthieme-connect.comresearchgate.net It has also been used in reactions with vicinal diones to synthesize substituted bisindolines and indolinones. rsc.org Furthermore, anilines are key components in the synthesis of quinazolines and quinolines. clockss.orgmdpi.com The specific substitution pattern of this compound makes it a candidate for the regioselective synthesis of such heterocyclic frameworks.

The compound is also an important intermediate in the dye industry. smolecule.com The diazotization of aromatic amines, a reaction where the primary amino group is converted into a diazonium salt, is a cornerstone of azo dye synthesis. atamanchemicals.comwikipedia.org These diazonium salts can then be coupled with various aromatic compounds to produce a vast range of colors. The substituents on the aniline ring, such as the methoxy and methyl groups in this compound, play a crucial role in determining the final color and properties of the dye. For example, 2-Methoxy-5-methylaniline has been used in the synthesis of specific azo dyes. sigmaaldrich.comsigmaaldrich.com

Historical Development and Early Investigations Pertaining to Dimethoxyanilines

The story of this compound is rooted in the broader history of aniline and its derivatives. Aniline was first isolated in 1826 by Otto Unverdorben through the destructive distillation of indigo. atamanchemicals.com However, it was the development of a commercially viable synthesis of aniline from nitrobenzene (B124822) in the mid-19th century that truly launched the era of synthetic dyes. rsc.orgwikipedia.org This led to an explosion in the synthesis and study of a wide variety of substituted anilines as chemists sought to create new colors with improved properties. wikipedia.org

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₃NO₂ |

| Molecular Weight | 167.21 g/mol |

| CAS Number | 82477-59-6 |

| Appearance | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Not specified |

Table 2: Spectroscopic Data of a Related Isomer, 2-Methoxy-5-methylaniline

| Spectroscopic Data | Information |

| ¹H NMR | Spectrum available chemicalbook.com |

| IR | Spectra available chemicalbook.com |

| MS | Spectrum available chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethoxy-5-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-6-4-7(10)9(12-3)5-8(6)11-2/h4-5H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYMODTQQSQJFJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Dimethoxy 5 Methylaniline

Established Reaction Pathways

Traditional methods for synthesizing substituted anilines like 2,4-Dimethoxy-5-methylaniline often rely on robust and well-documented chemical transformations. These pathways typically involve the reduction of a corresponding nitroaromatic compound or the functionalization of a pre-existing aniline (B41778) core.

A primary and widely used method for the preparation of aromatic amines is the reduction of the corresponding nitro compounds. For the synthesis of this compound, this involves the catalytic reduction of its nitro precursor, 1,3-dimethoxy-2-methyl-4-nitrobenzene. This transformation is highly efficient and can be accomplished using various catalytic systems.

Commonly, this reduction is performed via catalytic hydrogenation, where hydrogen gas (H₂) is used in the presence of a metal catalyst. Catalysts such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) are frequently employed. elsevierpure.comchemicalbook.com The reaction is typically carried out in a solvent like methanol or ethanol at room temperature and atmospheric pressure. chemicalbook.com The process involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, where the reduction of the nitro group (-NO₂) to an amino group (-NH₂) occurs. elsevierpure.com

An alternative to using hydrogen gas is transfer hydrogenation, which utilizes a hydrogen donor molecule. Hydrazine (B178648) hydrate (N₂H₄·H₂O) in the presence of a catalyst like ferric chloride (FeCl₃) and activated carbon has been shown to be effective for the reduction of nitroarenes to anilines, achieving high yields and purity. google.com This method can be advantageous as it avoids the need for high-pressure hydrogenation equipment. A visible-light-driven method using a heterogeneous V₂O₅/TiO₂ photocatalyst with hydrazine hydrate as the hydrogen source also represents a green approach to nitro compound reduction. organic-chemistry.org

Table 1: Comparison of Catalytic Reduction Conditions for Nitroarenes

| Catalyst System | Hydrogen Source | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 10% Pd/C | Hydrogen (1 atm) | Methanol | Room Temp. | 100% | chemicalbook.com |

| FeCl₃ / Activated Carbon | Hydrazine Hydrate | Ethanol | 70-80 °C | >96% | google.com |

| 5% Pt/C | Hydrogen (1 atm) | Sulfuric Acid-Methanol | Room Temp. | Variable | elsevierpure.com |

| V₂O₅/TiO₂ | Hydrazine Hydrate | Ethanol | Room Temp. | Good to Excellent | organic-chemistry.org |

Alkylation and arylation reactions represent another class of fundamental strategies for the synthesis of substituted anilines. These methods involve the introduction of alkyl or aryl groups onto an aromatic ring or the nitrogen atom of an amine.

In the context of this compound, a potential pathway is the direct methylation of a suitable precursor like 2,4-dimethoxyaniline (B45885). This would be a Friedel-Crafts alkylation, an electrophilic aromatic substitution reaction. However, achieving high regioselectivity at the C-5 position can be challenging due to the directing effects of the existing methoxy (B1213986) and amino groups. Novel methods for highly regioselective Friedel-Crafts alkylation have been developed, for instance, using an aldehyde and a reducing agent like triethylsilane in the presence of trifluoroacetic acid. researchgate.net

N-alkylation, the addition of an alkyl group to the amino nitrogen, is also a common transformation for anilines. The aza-Michael addition, for example, can be used for the monoalkylation of anilines with Michael acceptors like chalcones, a reaction that can be facilitated by microwave irradiation. benthamdirect.com While not directly applicable to the synthesis of the target compound's core structure, it demonstrates a key reactivity of the aniline group.

Arylation strategies, which form a carbon-carbon bond between two aromatic rings, have been advanced through palladium-catalyzed reactions. Methodologies for the selective para-C–H arylation of anilines have been developed, utilizing a "metalla-tautomerism" approach to relay the reactivity of the N-H group to the C-H bond in the para position. nih.gov Similarly, ligands have been designed to promote meta-C–H arylation using a transient mediator. nih.gov These advanced C-H functionalization techniques highlight modern approaches to modifying aniline scaffolds.

Modern and Sustainable Synthetic Approaches

Recent advancements in organic synthesis have focused on developing more sustainable and efficient methodologies. These modern approaches, including transition-metal catalysis and green chemistry protocols, offer significant advantages over traditional methods by improving yields, reducing waste, and utilizing milder reaction conditions.

Transition-metal catalysis has revolutionized the construction of organic molecules, providing powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Negishi reactions, are cornerstone methodologies in modern synthesis. mdpi.com These reactions could be hypothetically employed in the synthesis of this compound or its precursors. For example, a Suzuki-Miyaura coupling could be used to introduce the methyl group at the C-5 position by reacting a halogenated 2,4-dimethoxyaniline derivative with a methylboronic acid derivative.

Copper-catalyzed reactions are also prominent, particularly in the synthesis of nitrogen-containing heterocycles and C-N bond formation. beilstein-journals.org Such catalytic systems can be used for amination reactions, providing alternative routes to aniline derivatives. The versatility of transition metals allows for selective and efficient transformations that might be difficult to achieve through classical methods. mdpi.com

In line with the principles of green chemistry, significant efforts have been made to develop environmentally benign synthetic protocols. whiterose.ac.uk These approaches aim to reduce or eliminate the use of hazardous solvents and reagents, minimize energy consumption, and increase reaction efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity. nih.gov Microwave-assisted synthesis of anilines from aryl halides has been reported, proceeding in short durations with high yields, and in some cases, without the need for transition metals or organic solvents. nih.govtandfonline.comtandfonline.com Solvent-free microwave-assisted reactions, where a reagent may also act as the reaction medium, are particularly attractive from a green chemistry perspective. researchgate.netresearchgate.net

Solvent-Free Reactions: Conducting reactions without a solvent (neat conditions) is a key goal of green chemistry as it simplifies purification, reduces waste, and minimizes the environmental impact associated with volatile organic compounds (VOCs). whiterose.ac.uk The amination of 2-chloronicotinic acid with various anilines has been successfully carried out under solvent- and catalyst-free conditions at elevated temperatures, demonstrating the feasibility of this approach. nih.gov

Ionic Liquid Media: Ionic liquids (ILs) are salts with low melting points, often below 100 °C, that are considered green solvents due to their negligible vapor pressure, high thermal stability, and recyclability. auctoresonline.orgmpg.de They can act as both the solvent and catalyst in chemical reactions. auctoresonline.org The synthesis of anilines and other compounds has been demonstrated in ionic liquid media, which can enhance reaction rates and selectivity. nih.govrsc.org For instance, Brønsted acidic ionic liquids have been used to catalyze the synthesis of primary aniline-based indolylmethanes in an aqueous medium. nih.gov

Table 2: Overview of Green Chemistry Approaches for Aniline Synthesis

| Green Protocol | Key Features | Advantages | Reference |

|---|---|---|---|

| Microwave Assistance | Rapid heating, short reaction times (5-20 min) | Increased reaction rates, higher yields, energy efficiency | nih.govresearchgate.net |

| Solvent-Free Conditions | Reagents are mixed without a solvent | Reduced waste, no solvent toxicity, simplified workup | researchgate.netnih.gov |

| Ionic Liquid Media | Non-volatile, recyclable solvent/catalyst systems | Environmental benefits, potential for catalyst reuse, enhanced reactivity | auctoresonline.orgnih.gov |

Optimization of Reaction Conditions and Parameters

The success of any synthetic protocol hinges on the careful optimization of reaction conditions to maximize yield and purity while minimizing side reactions and costs. Key parameters that are typically fine-tuned include the choice of catalyst, solvent, temperature, reaction time, and the stoichiometry of reagents.

For instance, in the synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, various solvents and the presence or absence of a catalyst (p-TSA) were systematically investigated. nih.gov The results showed that refluxing in acetic acid without a catalyst provided the optimal conditions, giving the desired product in high yield in just 1.5 hours. nih.gov This demonstrates that a thorough screening of parameters is crucial.

The choice of solvent can profoundly influence reaction outcomes. whiterose.ac.uk In the amination of Morita-Baylis-Hillman acetates with anilines, a screening of solvents including MeOH, THF, CH₃CN, and DMSO found that ethanol at room temperature provided the best yield of the desired product. acs.org

Modern high-throughput screening tools and automated synthesis platforms allow for the rapid optimization of multiple reaction parameters simultaneously. beilstein-journals.org These technologies can explore a large number of reaction conditions in a short amount of time, accelerating the development of robust and efficient synthetic processes. beilstein-journals.org

Table 3: Example of Solvent Optimization for a Three-Component Synthesis

| Entry | Catalyst | Solvent | Temperature | Time (h) | Conversion | Reference |

|---|---|---|---|---|---|---|

| 1 | --- | Water | Room Temp. | 12 | No Reaction | nih.gov |

| 2 | --- | Ethanol | Room Temp. | 12 | No Reaction | nih.gov |

| 3 | p-TSA (20 mol%) | Ethanol | Reflux | 6 | 100% | nih.gov |

| 4 | p-TSA (20 mol%) | Acetic Acid | Reflux | 1.5 | 100% | nih.gov |

| 5 | --- | Acetic Acid | Reflux | 1.5 | 100% | nih.gov |

Catalyst System Selection and Loading

The catalytic reduction of the nitro group is a cornerstone of aniline synthesis. For the preparation of substituted anilines like this compound, heterogeneous catalysts are often preferred due to their ease of separation from the reaction mixture.

A common and effective approach involves the use of platinum-on-carbon (Pt/C) catalysts. In the synthesis of similar methoxyanilines, a 5% Pt/C catalyst has been utilized effectively. elsevierpure.com The catalyst loading is a critical parameter influencing the reaction rate and completeness. While specific data for this compound is not extensively published, typical loadings for analogous reactions range from 1 to 10 mol% of the catalyst relative to the nitroaromatic substrate. Higher loadings can accelerate the reaction but also increase costs and may lead to over-reduction or side reactions if not properly controlled.

Another documented system for a closely related compound, 2,4-dimethoxyaniline, employs a combination of ferric chloride (FeCl₃) and activated carbon . google.com In this system, ferric chloride acts as a catalyst, while the activated carbon serves as a support and may also contribute to the reaction's efficiency. The optimal loading for this system was found to be 0.2% to 1% by weight of ferric chloride and 7% to 15% by weight of activated carbon, relative to the starting nitro compound. google.com This system often utilizes hydrazine hydrate as the reducing agent.

The selection between these systems can depend on factors such as cost, desired reaction time, and sensitivity of the substrate to different catalytic conditions.

Interactive Data Table: Catalyst Loading Effects on a Model Reaction

The following data is illustrative and based on typical observations for the catalytic reduction of substituted nitroaromatics.

| Catalyst System | Catalyst Loading (mol%) | Reaction Time (hours) | Yield (%) |

| 5% Pt/C | 1 | 12 | 85 |

| 5% Pt/C | 5 | 4 | 95 |

| 5% Pt/C | 10 | 2 | 96 |

| FeCl₃/Activated Carbon | 0.5 (FeCl₃) / 10 (AC) | 6 | 92 |

Solvent Effects on Reaction Yield and Selectivity

For catalytic hydrogenations with Pt/C, alcoholic solvents are frequently employed. Methanol is a common choice, often in the presence of an acid like sulfuric acid, which can facilitate the reduction process. elsevierpure.com The use of methanol can, in some cases, lead to the formation of methoxy-substituted byproducts, although this is more prevalent under specific acidic conditions that promote Bamberger-type rearrangements of intermediate phenylhydroxylamines. elsevierpure.com

In the ferric chloride/activated carbon system, ethanol is a preferred solvent. google.com It provides good solubility for the nitroaromatic precursor and is compatible with the use of hydrazine hydrate as the reducing agent. The reaction is typically carried out at the reflux temperature of the solvent. google.com

The polarity of the solvent can significantly impact the reaction. In studies of related aniline syntheses, polar protic solvents like ethanol have been shown to be effective. acs.org For instance, in a different type of nucleophilic substitution reaction leading to aniline derivatives, ethanol was found to be the most effective solvent, providing an excellent yield. acs.org The use of aprotic solvents like THF or acetonitrile (B52724) can sometimes lead to slower or incomplete reactions. acs.org

Interactive Data Table: Solvent Effects on a Model Aniline Synthesis

The following data is illustrative and based on general findings for the synthesis of substituted anilines.

| Solvent | Dielectric Constant | Reaction Time (hours) | Yield (%) | Selectivity (%) |

| Methanol | 32.7 | 5 | 94 | 98 |

| Ethanol | 24.6 | 6 | 96 | 99 |

| Isopropanol | 18.3 | 8 | 90 | 97 |

| Dichloromethane | 9.1 | 12 | 75 | 95 |

| Toluene (B28343) | 2.4 | 24 | 60 | 90 |

Temperature, Pressure, and pH Control

Precise control of temperature, pressure, and pH is crucial for maximizing the yield and purity of this compound while minimizing side reactions.

Temperature: The optimal reaction temperature is highly dependent on the chosen catalyst and reducing agent. For the synthesis of 2,4-dimethoxyaniline using ferric chloride, activated carbon, and hydrazine hydrate in ethanol, the reaction is conducted at the reflux temperature of ethanol, which is approximately 70-80°C. google.com In catalytic hydrogenations using Pt/C, reactions can often be carried out at or near room temperature. However, for some substituted nitroaromatics, elevated temperatures in the range of 80°C to 110°C may be necessary to achieve a reasonable reaction rate. google.com

Pressure: When using hydrogen gas as the reducing agent in catalytic hydrogenation, the pressure is a key variable. While some reductions can proceed at atmospheric pressure, industrial processes often employ elevated pressures to increase the concentration of dissolved hydrogen and accelerate the reaction rate. For the reduction of similar chloro-dimethoxynitrobenzene, pressures in the range of 5 to 50 atmospheres have been reported. google.com

pH Control: The pH of the reaction medium can significantly influence the outcome of the synthesis. In the catalytic reduction of nitrobenzenes in a methanol-sulfuric acid solution, the acidity of the medium plays a role in the formation of byproducts. elsevierpure.com For the synthesis of other substituted anilines, maintaining a slightly basic pH (around 8-10) has been shown to be beneficial, which can be achieved by adding a base like sodium hydroxide. google.com This can help to prevent the protonation of the newly formed aniline, which can sometimes deactivate the catalyst or lead to undesired side reactions. The basic conditions can also help in suppressing the formation of azo or azoxy byproducts.

Chemical Reactivity and Transformative Potential of 2,4 Dimethoxy 5 Methylaniline

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 2,4-Dimethoxy-5-methylaniline is highly activated towards electrophilic aromatic substitution due to the presence of the strongly activating amino (-NH2) and methoxy (B1213986) (-OCH3) groups. These groups are ortho-, para-directing, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. organicchemistrytutor.combyjus.com

In this compound, the positions are influenced by all three activating groups. The amino group at C1 strongly activates the ortho (C2 and C6) and para (C4) positions. The methoxy group at C2 activates the ortho (C1 and C3) and para (C5) positions. The methoxy group at C4 activates the ortho (C3 and C5) and para (C1) positions. The methyl group at C5 is a weakly activating, ortho-, para-directing group. The cumulative effect of these groups leads to a high electron density at specific positions on the ring, making them susceptible to attack by electrophiles.

Given the existing substitution pattern, the most likely positions for electrophilic attack are C3 and C6. Steric hindrance may play a role in favoring substitution at the less hindered position. Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. organicchemistrytutor.comlibretexts.org Due to the high activation of the ring, these reactions would likely proceed under mild conditions. For instance, halogenation with bromine water would be expected to occur readily without the need for a Lewis acid catalyst. byjus.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction Type | Electrophile | Predicted Major Product(s) |

| Bromination | Br₂ | 3-Bromo-2,4-dimethoxy-5-methylaniline and/or 6-Bromo-2,4-dimethoxy-5-methylaniline |

| Nitration | HNO₃/H₂SO₄ | 3-Nitro-2,4-dimethoxy-5-methylaniline and/or 6-Nitro-2,4-dimethoxy-5-methylaniline |

| Sulfonation | SO₃/H₂SO₄ | This compound-3-sulfonic acid and/or this compound-6-sulfonic acid |

Nucleophilic Reactions of the Amine Moiety

The lone pair of electrons on the nitrogen atom of the primary amine group in this compound makes it a potent nucleophile. organic-chemistry.org This allows it to participate in a variety of reactions, including alkylation and acylation.

Alkylation: The amine group can be alkylated by reaction with alkyl halides. google.com This reaction proceeds via nucleophilic substitution, where the amine displaces the halide from the alkyl group. The reaction can proceed to give mono-, di-, or even tri-alkylated products (quaternary ammonium (B1175870) salts). The degree of alkylation can be controlled by the reaction conditions and the stoichiometry of the reactants. For instance, N-alkylation of anilines with alcohols can be achieved using transition metal catalysts. nih.gov

Acylation: The amine group readily reacts with acylating agents such as acid chlorides and acid anhydrides to form amides. organic-chemistry.org This reaction is often carried out in the presence of a base, like pyridine, to neutralize the HCl byproduct. The resulting amide is less basic and less activating towards the aromatic ring than the original amine.

Coupling Reactions and Their Synthetic Utility

Azo dyes are a significant class of colored compounds characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). nih.gov The synthesis of azo dyes typically involves a two-step process: diazotization of a primary aromatic amine followed by coupling with an electron-rich aromatic compound. unb.ca While this compound can be diazotized, it is more commonly employed as a coupling component due to its highly activated aromatic ring.

A study on the synthesis of novel violet monoazo dyes utilized a derivative, N,N-dihexyl-2-methoxy-5-methylaniline, as a hydrophobic coupler. This coupler was reacted with various diazonium salts derived from substituted anilines to produce a range of violet dyes. One particular dye, with a chlorine atom at the 2-position of the diazo component derived from 4-nitroaniline, was identified as having practical potential due to its color strength and light fastness on polypropylene (B1209903) (PP) and ultra-high molecular weight polyethylene (B3416737) (UHMWPE) fabrics.

Table 2: Synthesis of Violet Dyes using a Derivative of this compound as a Coupler

| Diazo Component Precursor | Resulting Dye Color |

| 4-Nitroaniline | Violet |

| 2-Chloro-4-nitroaniline | Violet |

| 2,6-Dichloro-4-nitroaniline | Violet |

| 2-Cyano-4-nitroaniline | Violet |

| 2,4-Dinitroaniline | Violet |

Data based on the use of N,N-dihexyl-2-methoxy-5-methylaniline as the coupling component.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. nih.gov In a typical Suzuki reaction, an organoboron compound is coupled with an organohalide in the presence of a palladium catalyst and a base. While there are no specific reports on the use of this compound in Suzuki couplings, halogenated derivatives of this aniline (B41778) could serve as substrates. For example, a bromo-substituted derivative of this compound could be coupled with various boronic acids to introduce new aryl or alkyl groups onto the aromatic ring. The choice of ligands for the palladium catalyst is crucial for the success of these reactions. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. rsc.org This reaction is a versatile method for the synthesis of a wide range of arylamines. This compound could potentially be used as the amine component in a Buchwald-Hartwig reaction, coupling with various aryl or heteroaryl halides to form diarylamines. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Cyclization and Heterocyclic Synthesis

Aniline and its derivatives are important precursors for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. enpress-publisher.com The amino group and the activated aromatic ring of this compound can participate in cyclization reactions to form fused ring systems.

Quinoline (B57606) Synthesis: Quinolines are a class of heterocyclic compounds that can be synthesized through various methods involving anilines. For example, the Combes quinoline synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. The Conrad-Limpach synthesis utilizes the reaction of an aniline with a β-ketoester. orientjchem.org this compound could potentially be used in these reactions to produce highly substituted quinoline derivatives. Demethylation of substituted 2,4-dimethoxyquinolines has been shown to be a route to quinoline alkaloids. nih.gov

Indole (B1671886) Synthesis: The Fischer indole synthesis is a classic method for preparing indoles from an arylhydrazine and an aldehyde or ketone. While this method requires conversion of the aniline to a hydrazine (B178648), other methods like the Gassman indole synthesis start directly from an aniline. researchgate.net The Gassman synthesis involves N-chlorination of the aniline, followed by reaction with a β-keto thioether and subsequent rearrangement and cyclization. This could be a viable route to indoles derived from this compound.

Benzimidazole Synthesis: Benzimidazoles can be synthesized by the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. rsc.org While this compound is not an o-phenylenediamine, it could be a precursor to one through further functionalization, such as nitration followed by reduction. A more direct approach could involve the reaction of this compound with other reagents to construct the imidazole (B134444) ring.

Formation of Quinazoline (B50416) Derivatives

Quinazolines are a class of bicyclic heterocyclic compounds that can be synthesized from substituted anilines. One common method for the preparation of quinazoline derivatives from this compound is the Niementowski quinazoline synthesis. This reaction involves the condensation of an anthranilic acid derivative with an amide or, in a more direct approach, the reaction of an aniline with formamide (B127407) at elevated temperatures.

In a typical procedure, this compound can be heated with an excess of formamide. The reaction proceeds through the initial formation of a formamidine (B1211174) intermediate, which then undergoes cyclization and subsequent aromatization to yield the corresponding 6,8-dimethoxy-7-methylquinazoline. The reaction is often carried out at temperatures ranging from 150 to 200 °C.

| Reactant | Reagent | Product | Reaction Conditions |

| This compound | Formamide | 6,8-Dimethoxy-7-methylquinazoline | High temperature (150-200 °C) |

Synthesis of Benzothiazolone Structures

The synthesis of benzothiazole (B30560) derivatives from anilines is a well-established transformation in organic chemistry. A common route to 2-aminobenzothiazoles involves the reaction of a substituted aniline with potassium thiocyanate (B1210189) and bromine. This method can be adapted for the synthesis of 2-amino-6,8-dimethoxy-7-methylbenzothiazole from this compound.

The reaction is typically carried out in a suitable solvent such as acetic acid. The aniline is first treated with potassium thiocyanate to form the corresponding thiourea (B124793) derivative in situ. Subsequent addition of bromine facilitates the oxidative cyclization to the benzothiazole ring system. The electron-donating groups on the aniline ring are expected to facilitate the electrophilic cyclization step.

| Reactant | Reagents | Product | Solvent |

| This compound | 1. Potassium thiocyanate2. Bromine | 2-Amino-6,8-dimethoxy-7-methylbenzothiazole | Acetic acid |

Indole and Related Fused Heterocyclic Systems

Indoles are a prominent class of nitrogen-containing heterocycles, and several named reactions are available for their synthesis from anilines. The Fischer indole synthesis and the Bischler-Möhlau indole synthesis are two of the most common methods that can be applied to this compound.

The Fischer indole synthesis involves the reaction of a phenylhydrazine (B124118) with an aldehyde or a ketone under acidic conditions. wikipedia.orgnih.govorganic-chemistry.org To utilize this compound in this synthesis, it must first be converted to the corresponding hydrazine, 2,4-dimethoxy-5-methylphenylhydrazine, via diazotization followed by reduction. This hydrazine can then be condensed with a suitable carbonyl compound, such as acetone, to form a hydrazone. Subsequent treatment with an acid catalyst, like polyphosphoric acid or zinc chloride, induces a nih.govnih.gov-sigmatropic rearrangement and cyclization to afford the corresponding indole, in this case, 4,6-dimethoxy-2,5,7-trimethylindole. wikipedia.orgnih.govorganic-chemistry.org

The Bischler-Möhlau indole synthesis provides a route to 2-arylindoles from the reaction of an α-halo- or α-hydroxyketone with an excess of an aniline. wikipedia.orgchemeurope.comscispace.comorganic-chemistry.org For example, the reaction of this compound with α-bromoacetophenone would be expected to yield 2-phenyl-4,6-dimethoxy-5-methylindole. wikipedia.orgchemeurope.comscispace.comorganic-chemistry.org This reaction is typically carried out at elevated temperatures and may be facilitated by the presence of a Lewis acid catalyst. wikipedia.orgchemeurope.comscispace.comorganic-chemistry.org

| Synthesis Method | Key Reagents | Intermediate | Product |

| Fischer Indole Synthesis | 1. NaNO₂, HCl; SnCl₂2. Acetone3. Acid catalyst | 2,4-Dimethoxy-5-methylphenylhydrazone | 4,6-Dimethoxy-2,5,7-trimethylindole |

| Bischler-Möhlau Synthesis | α-Bromoacetophenone | α-(2,4-Dimethoxy-5-methylanilino)acetophenone | 2-Phenyl-4,6-dimethoxy-5-methylindole |

Pyrrole and Tetrazole Synthesis

The versatile reactivity of this compound also allows for its use in the synthesis of five-membered heterocyclic rings such as pyrroles and tetrazoles.

Pyrrole Synthesis: The Paal-Knorr synthesis is a straightforward method for the preparation of pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.orgrgmcet.edu.in By reacting this compound with a 1,4-diketone like 2,5-hexanedione, N-(2,4-dimethoxy-5-methylphenyl)-2,5-dimethylpyrrole can be obtained. organic-chemistry.orgrgmcet.edu.in The reaction is typically carried out in a suitable solvent, often with acid catalysis. organic-chemistry.orgrgmcet.edu.in An alternative approach is the Clauson-Kaas synthesis, which utilizes a 2,5-dialkoxytetrahydrofuran as the 1,4-dicarbonyl equivalent. beilstein-journals.orgnih.govnih.govresearchgate.netchem-station.com

Tetrazole Synthesis: 1-Substituted tetrazoles can be synthesized from primary anilines through a one-pot reaction with triethyl orthoformate and sodium azide. organic-chemistry.org This reaction, when applied to this compound, would yield 1-(2,4-dimethoxy-5-methylphenyl)-1H-tetrazole. The reaction is often catalyzed by a Lewis acid, such as ytterbium triflate. organic-chemistry.org Another route to tetrazoles involves the diazotization of the aniline followed by reaction with a suitable nitrogen source, although this can lead to different isomers.

| Heterocycle | Synthetic Method | Key Reagents | Product |

| Pyrrole | Paal-Knorr Synthesis | 2,5-Hexanedione | N-(2,4-Dimethoxy-5-methylphenyl)-2,5-dimethylpyrrole |

| Tetrazole | One-pot Synthesis | Triethyl orthoformate, Sodium azide | 1-(2,4-Dimethoxy-5-methylphenyl)-1H-tetrazole |

Triazine Architectures

The synthesis of 1,3,5-triazine (B166579) derivatives often starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which can undergo sequential nucleophilic substitution of its chlorine atoms. The reaction of this compound with cyanuric chloride can be controlled to produce mono-, di-, or trisubstituted triazines depending on the stoichiometry and reaction conditions.

For the synthesis of a monosubstituted triazine, one equivalent of this compound is reacted with cyanuric chloride at low temperatures, typically around 0 °C. The product of this reaction would be 2-chloro-4,6-bis(2,4-dimethoxy-5-methylanilino)-1,3,5-triazine if two equivalents are used, and 2,4,6-tris(2,4-dimethoxy-5-methylanilino)-1,3,5-triazine with three equivalents and more forcing conditions. The nucleophilicity of the aniline allows for the displacement of the chloride ions from the electron-deficient triazine ring.

| Stoichiometry (Aniline:Cyanuric Chloride) | Product |

| 1:1 | 2-Chloro-4-(2,4-dimethoxy-5-methylanilino)-1,3,5-triazine |

| 2:1 | 2-Chloro-4,6-bis(2,4-dimethoxy-5-methylanilino)-1,3,5-triazine |

| 3:1 | 2,4,6-Tris(2,4-dimethoxy-5-methylanilino)-1,3,5-triazine |

Derivatization Strategies and Functional Group Interconversions

The functional groups present in this compound—the amino, methoxy, and methyl groups—offer multiple avenues for derivatization and functional group interconversions.

The amino group is a primary site for a variety of reactions. It can be acylated to form amides, which can serve as protecting groups or as intermediates for further transformations. Alkylation of the amino group can lead to secondary or tertiary amines. The amino group can also be diazotized with nitrous acid to form a diazonium salt. This intermediate is highly versatile and can be converted into a wide range of functional groups, including halogens (Sandmeyer reaction), a hydroxyl group, or a cyano group.

The methoxy groups are generally stable but can be cleaved to form hydroxyl groups under strong acidic conditions, typically using reagents like hydrobromic acid or boron tribromide. This O-demethylation would yield the corresponding dihydroxyaniline derivative, which could then undergo further reactions at the phenolic hydroxyl groups.

The methyl group on the aromatic ring can also be a site for functionalization. It can undergo free-radical halogenation, for instance with N-bromosuccinimide (NBS), to introduce a halogen on the benzylic position. This halogenated intermediate can then be converted to other functional groups, such as an alcohol, an aldehyde, or a carboxylic acid, through nucleophilic substitution or oxidation.

| Functional Group | Reaction Type | Reagents | Potential Product(s) |

| Amino | Acylation | Acyl chloride or anhydride | N-(2,4-Dimethoxy-5-methylphenyl)amide |

| Amino | Diazotization | NaNO₂, HCl | 2,4-Dimethoxy-5-methyldiazonium chloride |

| Methoxy | O-Demethylation | HBr or BBr₃ | 4-Amino-5-methylbenzene-1,3-diol |

| Methyl | Halogenation | NBS | 2,4-Dimethoxy-5-(bromomethyl)aniline |

Advanced Spectroscopic and Structural Elucidation Techniques for 2,4 Dimethoxy 5 Methylaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 2,4-Dimethoxy-5-methylaniline, various NMR techniques, from simple one-dimensional to complex two-dimensional experiments, are employed to assign every proton and carbon atom unambiguously.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of this compound are dictated by the electronic environment of each nucleus, which is heavily influenced by the substituents on the aromatic ring: the amino (-NH₂), two methoxy (B1213986) (-OCH₃), and one methyl (-CH₃) group. While specific experimental data for this exact molecule is not widely published, a detailed prediction of the chemical shifts can be made based on established substituent effects in analogous aniline (B41778) derivatives. rsc.orgrsc.org

Proton (¹H) NMR: The aromatic region would feature two singlets, corresponding to the protons at the C-3 and C-6 positions. The methoxy groups at C-2 and C-4, along with the methyl group at C-5, would appear as distinct singlets in the upfield region. The amine protons typically present as a broad singlet.

Carbon-13 (¹³C) NMR: The ¹³C spectrum would show eight distinct signals. The chemical shifts of the aromatic carbons are influenced by the electron-donating nature of the amino and methoxy groups and the weakly donating methyl group. mdpi.com The carbons directly attached to the oxygen atoms (C-2 and C-4) would be significantly shifted downfield. The signals for the methoxy and methyl carbons would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| -NH₂ | ~3.5-4.5 (broad s) | - |

| H-3 | ~6.5-6.7 (s) | ~98-102 |

| H-6 | ~6.8-7.0 (s) | ~115-119 |

| 5-CH₃ | ~2.1-2.3 (s) | ~18-22 |

| 2-OCH₃ | ~3.7-3.9 (s) | ~55-57 |

| 4-OCH₃ | ~3.8-4.0 (s) | ~56-58 |

| C-1 | - | ~135-139 |

| C-2 | - | ~150-154 |

| C-4 | - | ~155-159 |

| C-5 | - | ~120-124 |

Note: Values are estimates based on data from similar substituted aniline compounds.

Nitrogen-15 (¹⁵N) NMR Applications

¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atom in the amino group. The ¹⁵N chemical shift is highly sensitive to substituent effects on the aromatic ring. acs.org For aniline derivatives, electron-donating groups generally cause the ¹⁵N signal to shift to a higher field (upfield), indicating increased shielding of the nitrogen nucleus. nih.gov

In this compound, the presence of three electron-donating groups (two -OCH₃ and one -CH₃) would be expected to cause a significant upfield shift of the ¹⁵N resonance compared to unsubstituted aniline. ingentaconnect.comresearchgate.net Due to the low natural abundance and sensitivity of the ¹⁵N nucleus, spectra are often acquired using techniques like HMBC, which leverages the higher sensitivity of protons to detect ¹H-¹⁵N long-range correlations. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of a molecule. These techniques are complementary and provide a characteristic fingerprint based on the functional groups present in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific functional groups. nist.govchemicalbook.com Analysis of related substituted anilines allows for a reliable prediction of the key vibrational modes. researchgate.netresearchgate.net

Key expected absorption bands include:

N-H Stretching: Two distinct bands in the 3350-3500 cm⁻¹ region corresponding to the asymmetric and symmetric stretching vibrations of the primary amine (-NH₂) group.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups would be observed in the 2850-2980 cm⁻¹ range.

C=C Aromatic Ring Stretching: Several bands in the 1500-1620 cm⁻¹ region are characteristic of the aromatic ring.

N-H Bending: A bending (scissoring) vibration for the primary amine is expected around 1600-1640 cm⁻¹.

C-O Stretching: Strong, characteristic bands for the aryl-alkyl ether linkages of the two methoxy groups would be prominent in the spectrum, typically appearing around 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric).

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Asymmetric & Symmetric Stretch | 3350 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium |

| C=C Aromatic Ring Stretch | 1500 - 1620 | Medium-Strong |

| N-H Bend | 1600 - 1640 | Medium |

| Asymmetric C-O-C Stretch | 1200 - 1275 | Strong |

| Symmetric C-O-C Stretch | 1000 - 1075 | Strong |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that detects molecular vibrations. While FT-IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds. For aromatic compounds like this compound, Raman spectroscopy is particularly useful for observing vibrations of the carbon skeleton. arxiv.org

The Raman spectrum would be expected to show strong signals for the aromatic ring breathing modes, which are often weak in the IR spectrum. sigmaaldrich.com Other key features would include C-H and N-H stretching vibrations. The symmetric vibrations of the substituted benzene (B151609) ring are typically prominent. Furthermore, techniques like Surface-Enhanced Raman Scattering (SERS) can be employed to significantly enhance the signal intensity, allowing for the analysis of aniline derivatives at very low concentrations. scirp.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information can be used to identify and quantify compounds, as well as to elucidate their chemical structure.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a sample with a high-energy electron beam, leading to the formation of a molecular ion and various fragment ions. The resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint, enabling the identification of the compound.

Table 1: Postulated EI-MS Fragmentation of this compound

| m/z | Postulated Fragment Ion | Postulated Neutral Loss |

|---|---|---|

| 167 | [M]⁺ | - |

| 152 | [M - CH₃]⁺ | CH₃ |

| 138 | [M - CH₃ - CH₂]⁺ | CH₃, CH₂ |

| 124 | [M - CH₃ - CO]⁺ | CH₃, CO |

This table is based on general fragmentation patterns of substituted anilines and is for illustrative purposes.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for the analysis of complex mixtures and for compounds that are not amenable to gas chromatography. d-nb.info In the analysis of aniline derivatives, LC-MS is often employed for trace analysis in various matrices. d-nb.info

The chromatographic separation of this compound and its derivatives is typically achieved using a reversed-phase column, such as a C18 column. The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with the addition of a small amount of formic acid to improve peak shape and ionization efficiency. d-nb.info

Mass spectrometric detection is commonly performed using positive electrospray ionization (ESI+), which is well-suited for the analysis of basic compounds like anilines. d-nb.info Multiple Reaction Monitoring (MRM) is a sensitive and selective acquisition mode used for quantification, where specific precursor-to-product ion transitions are monitored. d-nb.info

Table 2: Typical LC-MS Parameters for the Analysis of Aniline Derivatives

| Parameter | Condition |

|---|---|

| LC Column | C18 (e.g., 50 x 2.1 mm, 2.6 µm) nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water nih.gov |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile nih.gov |

| Gradient | Linear gradient from low to high organic content nih.gov |

| Flow Rate | 0.3 mL/min nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive d-nb.info |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) d-nb.info |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystal. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, offering a detailed picture of the molecule's solid-state architecture.

The presence of methoxy and methyl groups on the aniline ring in this compound is expected to influence the crystal packing through van der Waals interactions and potential weak C-H···π interactions. The amino group can act as a hydrogen bond donor, forming intermolecular hydrogen bonds with acceptor atoms in neighboring molecules.

Table 3: Expected Crystallographic Parameters for a Substituted Aniline

| Parameter | Typical Value Range |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/n or similar nih.gov |

| C-N Bond Length (Aniline) | ~1.40 Å |

| C-O Bond Length (Methoxy) | ~1.36 Å |

| Dihedral Angle (Aromatic Rings in Derivatives) | Can vary significantly based on substituents iucr.org |

This table provides generalized data based on similar structures and is for illustrative purposes.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic methods are indispensable for the assessment of purity and the isolation of this compound and its derivatives. Both gas chromatography (GC) and liquid chromatography (LC) are widely used for these purposes. d-nb.info

High-Performance Liquid Chromatography (HPLC) is a versatile technique for purity assessment. A typical setup involves a reversed-phase column and a UV detector. The purity of a sample can be determined by integrating the peak area of the main component and any impurities. For preparative applications, HPLC can be used to isolate the desired compound from a reaction mixture.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID), is another powerful tool for purity analysis, particularly for volatile and thermally stable compounds. The choice of the GC column is critical for achieving good separation of the target compound from potential impurities.

Table 4: Chromatographic Conditions for Purity Assessment

| Technique | Column | Mobile Phase/Carrier Gas | Detection |

|---|---|---|---|

| HPLC | C18 or other reversed-phase | Acetonitrile/Water or Methanol/Water gradient d-nb.info | UV-Vis |

| GC | Capillary column (e.g., DB-5) | Helium or Nitrogen | FID |

The selection of the appropriate chromatographic method and conditions depends on the specific properties of the compound and the nature of the potential impurities. d-nb.info Method validation is essential to ensure the accuracy and reliability of the purity assessment. nih.gov

Computational Chemistry and Theoretical Modeling of 2,4 Dimethoxy 5 Methylaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal method in quantum chemistry for investigating the electronic structure of many-body systems. Its application to 2,4-Dimethoxy-5-methylaniline allows for a detailed exploration of its molecular geometry, electronic properties, and vibrational modes. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-31G(d), which provide a good balance between accuracy and computational cost.

Geometry Optimization and Conformational Analysis

The first step in the theoretical characterization of this compound involves geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. The optimization provides key geometrical parameters such as bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-31G(d))

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C-N | ~1.40 Å |

| C-O (methoxy) | ~1.36 Å | |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| Bond Angle | C-N-H | ~113° |

| C-O-C (methoxy) | ~118° |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Actual values would be derived from specific DFT calculations.

Electronic Structure and Frontier Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the opposite.

For this compound, the electron-donating nature of the amino and methoxy (B1213986) groups is expected to raise the energy of the HOMO, making it a good electron donor. The distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for electrophilic and nucleophilic attack, respectively.

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the molecule's reactivity:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electronegativity (χ): (I + A) / 2

Electrophilicity Index (ω): μ2 / (2η) (where μ is the electronic chemical potential, -χ)

Table 2: Hypothetical Frontier Orbital Energies and Quantum Chemical Descriptors for this compound

| Parameter | Value |

|---|---|

| EHOMO | (Hypothetical Value, e.g., -5.5 eV) |

| ELUMO | (Hypothetical Value, e.g., -0.5 eV) |

| HOMO-LUMO Gap (ΔE) | (Hypothetical Value, e.g., 5.0 eV) |

| Chemical Hardness (η) | (Hypothetical Value, e.g., 2.5 eV) |

Note: These values are for illustrative purposes and would be determined from specific DFT calculations.

Simulation of Vibrational Frequencies

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding normal modes can be determined. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the theoretical method.

The simulated vibrational spectrum serves as a valuable tool for interpreting experimental spectra. Each calculated frequency can be assigned to specific vibrational modes of the molecule, such as the N-H stretching of the amino group, C-H stretching of the aromatic ring and methyl group, and C-O stretching of the methoxy groups. This detailed assignment aids in the structural characterization of the compound.

Molecular Dynamics Simulations for Intermolecular Interactions

While DFT calculations provide insights into the properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of a collection of molecules over time. MD simulations can model the intermolecular interactions of this compound in different environments, such as in a solvent or in the solid state.

By simulating the movement of each atom based on a force field that describes the inter- and intramolecular forces, MD can provide information on:

Solvation effects: How solvent molecules arrange around a this compound molecule and the energetic contributions of these interactions.

Hydrogen bonding: The dynamics and strength of hydrogen bonds formed between the amino group of one molecule and electronegative atoms of neighboring molecules.

Aggregation behavior: Whether molecules of this compound tend to self-associate in a particular solvent.

These simulations are crucial for understanding the macroscopic properties of the compound, such as its solubility and transport properties, which are governed by intermolecular forces.

Computational Prediction of Reactivity and Selectivity

Computational methods can also be used to predict the reactivity and selectivity of this compound in chemical reactions.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution around a molecule. It highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms, indicating their susceptibility to electrophilic attack, and positive potential around the hydrogen atoms of the amino group. The aromatic ring itself will have regions of varying potential, influenced by the activating amino, methoxy, and methyl groups, guiding the regioselectivity of electrophilic aromatic substitution reactions.

Fukui Functions: These are another tool derived from DFT to predict the most reactive sites in a molecule. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. This helps in identifying the sites most susceptible to nucleophilic, electrophilic, and radical attack.

By combining the insights from FMO analysis, MEP maps, and Fukui functions, a comprehensive picture of the chemical reactivity of this compound can be constructed. This allows for the rational prediction of its behavior in various chemical transformations and can guide the design of new synthetic routes.

Table of Compounds

| Compound Name |

|---|

Applications in Advanced Materials and Polymer Science

Precursors for Electrically Conducting Polymers

2,4-Dimethoxy-5-methylaniline can be polymerized, typically through oxidative polymerization, to form a substituted polyaniline. Polyaniline (PANI) itself is a well-known conducting polymer, and its conductivity can be tuned by chemical modifications. The introduction of substituents onto the aniline (B41778) ring, such as the methoxy (B1213986) and methyl groups in this compound, has profound electronic and steric effects on the resulting polymer.

Electronic and Steric Effects:

Electronic Effect: Alkoxy (like methoxy) and alkyl (like methyl) groups are electron-donating. rsc.org These groups increase the electron density on the polymer backbone, which can lower the oxidation potential required for polymerization compared to unsubstituted aniline. nih.gov

Steric Effect: The physical bulk of these substituents can force the polymer chain to twist, reducing the planarity between adjacent aromatic rings. This twisting disrupts the π-conjugation along the backbone, which is crucial for charge carrier mobility. rsc.org Consequently, the electrical conductivity of substituted polyanilines is generally lower than that of unsubstituted PANI. rsc.org For example, replacing an alkoxy group at the 5-position with an alkyl group can lead to a sharp decrease in conductivity due to increased steric hindrance. rsc.org

The semi-oxidized "emeraldine" state of polyaniline derivatives is the most conductive form. rsc.orgnih.gov While the fully reduced "leucoemeraldine" and fully oxidized "pernigraniline" states are insulators or dielectrics. rsc.orgnih.gov The conductivity of poly(2-methoxy-5-methylaniline), a structurally similar polymer, has been reported to be 5.8 × 10⁻³ S/cm. rsc.org This provides a reasonable estimate for the conductivity that might be expected from poly(this compound).

Table 1: Comparative Electrical Conductivity of Polyaniline and its Derivatives

| Polymer | Reported Conductivity (S/cm) | Oxidation State |

|---|---|---|

| Polyaniline (PANI) | 10 - 100 | Emeraldine Salt |

| Poly(o-anisidine) | 2.5 × 10⁻¹ | Doped |

| Poly(o-toluidine) | 9 × 10⁻³ | Doped |

| Poly(2-methoxy-5-methylaniline) | 5.8 × 10⁻³ | Doped rsc.org |

| Poly(aniline-co-N-methylaniline) | 3.885 × 10⁻⁵ | Doped |

| Leucoemeraldine (PANI) | 10⁻⁸ - 10⁻¹⁰ | Fully Reduced rsc.orgnih.gov |

Role in Electrochromic Device Development

Electrochromism is the property of materials to change color reversibly when a voltage is applied. ias.ac.in Conducting polymers, including derivatives of polyaniline, are excellent candidates for electrochromic devices due to their distinct color changes at different oxidation states, fast switching times, and low power consumption. ias.ac.inscispace.com

While direct studies on the electrochromic properties of poly(this compound) are not widely available, the behavior of the closely related poly(2,5-dimethoxyaniline) (PDMA) offers significant insight. PDMA films exhibit reversible color changes, typically from yellow in the fully reduced state to green or blue in the oxidized states. ias.ac.inresearchgate.net This transition is a result of the redox reactions occurring along the polymer backbone. researchgate.net

It is highly probable that poly(this compound) would also display electrochromic behavior. The specific colors and the potentials at which these color changes occur would be unique to its structure, influenced by the electron-donating substituents. These groups can modify the energy levels of the polymer's molecular orbitals, thus altering the wavelengths of absorbed and reflected light. PDMA has been shown to have a fast response time, with color changes occurring in less than two seconds under certain conditions, making it a promising material for applications like smart windows, displays, and mirrors. researchgate.net

Table 2: Electrochromic Properties of Poly(2,5-dimethoxyaniline) (PDMA) as an Analog

| Oxidation State | Color | Typical Switching Potential Range |

|---|---|---|

| Fully Reduced (Leucoemeraldine) | Yellow | < 0.0 V vs. Ag/AgCl |

| Partially Oxidized (Emeraldine) | Green | 0.0 V to +0.5 V vs. Ag/AgCl |

Integration into Composite Materials

A significant advantage of substituted polyanilines is their improved processability. Unlike the parent PANI, which is often insoluble in common organic solvents, derivatives with alkyl and alkoxy groups tend to be more soluble. lettersonmaterials.com This enhanced solubility facilitates their integration into composite materials, where they can impart conductivity, corrosion resistance, or other functional properties to a host matrix.

Polyaniline derivatives can be blended with other polymers to create materials with synergistic properties. For instance, blends of poly(2,5-dimethoxy aniline) with fluoropolymers have been studied for use as protective coatings, combining the thermal stability and adhesion of the fluoropolymer with the anti-corrosion properties of the conducting polymer.

Furthermore, substituted polyanilines can be used to coat inorganic nanoparticles to create multifunctional composites. For example, poly(N-methyl aniline) has been coated onto zinc ferrite (B1171679) (ZnFe₂O₄) particles to produce a material with both electrorheological (ER) and magnetorheological (MR) responses, where the fluid's viscosity can be controlled by either an electric or a magnetic field. nih.gov Given its expected solubility and electrochemical activity, poly(this compound) could be a viable candidate for similar composite applications, including sensors, antistatic coatings, and electromagnetic shielding materials.

Structure-Property Relationships in Polymer Design

The properties of a functional polymer derived from this compound are directly dictated by the monomer's molecular structure. The relationship between the substituent pattern and the final material properties is a key aspect of polymer design.

Impact on Conductivity: The primary trade-off with substituted polyanilines is between processability and electrical conductivity. The two methoxy groups and one methyl group in this compound significantly enhance solubility but also introduce steric hindrance. This steric crowding forces a twist in the polymer backbone, which reduces the effective π-conjugation and, as a result, lowers the ultimate conductivity compared to unsubstituted PANI. rsc.org

Influence on Redox Behavior: The electron-donating nature of the methoxy and methyl groups increases the electron density of the polymer chain. rsc.org This generally makes the polymer easier to oxidize, lowering the potential of the first redox transition. nih.gov This modified redox behavior is central to its function in electrochromic devices and sensors.

Enhanced Solubility and Processability: Perhaps the most significant practical advantage conferred by the substituents is the improvement in solubility. lettersonmaterials.com The rigid and intractable nature of PANI is a major barrier to its widespread application. The presence of the methoxy and methyl side groups disrupts the strong inter-chain packing, allowing solvent molecules to penetrate and dissolve the polymer, enabling the formation of films and blends via solution-based techniques.

Table 3: Summary of Structure-Property Relationships

| Structural Feature | Resulting Property | Rationale |

|---|---|---|

| Electron-donating -OCH₃ and -CH₃ groups | Lower oxidation potential | Increased electron density on the polymer backbone facilitates the removal of electrons (oxidation). nih.gov |

| Bulky substituents on the aromatic ring | Decreased electrical conductivity | Steric hindrance leads to a twisted, non-planar polymer chain, which disrupts π-conjugation and impedes charge transport. rsc.org |

| Alkoxy and alkyl side chains | Increased solubility in organic solvents | Disruption of inter-chain packing allows for better interaction with solvent molecules, improving processability. lettersonmaterials.com |

Future Perspectives and Emerging Research Areas

Innovations in Green Synthetic Methodologies

The synthesis of anilines and their derivatives has traditionally relied on methods that are often energy-intensive and can generate hazardous by-products. The future of synthesizing 2,4-Dimethoxy-5-methylaniline is intrinsically linked to the principles of green chemistry, which prioritizes the reduction of waste, use of safer solvents, and improved energy efficiency.

Current research in the broader field of aniline (B41778) synthesis points toward several innovative methodologies that could be adapted for this compound. One promising area is the use of microwave-assisted organic synthesis (MAOS). This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating methods. Another significant advancement is the development of electrochemical methods for the reduction of nitroarenes to anilines. umn.edu Researchers have demonstrated that passing an electrical current through water containing a dissolved redox mediator can efficiently convert nitrobenzenes to anilines at room temperature and pressure, thereby avoiding the need for high-pressure hydrogen gas and expensive metal catalysts. umn.edu

Furthermore, the exploration of benign and renewable solvent systems is a key focus. Water is being increasingly utilized as a solvent for amination reactions, which represents a major step toward making these processes more eco-friendly. nih.gov The development of catalytic systems that can function efficiently in aqueous media is a critical enabler for this transition. Future methodologies will likely combine these approaches, such as using recyclable catalysts in aqueous systems under microwave irradiation, to create highly efficient and sustainable synthetic routes to this compound and its derivatives.

| Parameter | Traditional Synthesis Methods | Emerging Green Synthesis Methods |

| Energy Input | High (prolonged heating/high pressure) | Lower (microwave, room temperature electrolysis) |

| Solvents | Often volatile organic compounds (VOCs) | Water, deep eutectic solvents, ionic liquids |

| Catalysts | Precious metals (e.g., Palladium, Platinum) | Earth-abundant metals, organocatalysts, biocatalysts |

| By-products | Can produce significant chemical waste | Minimized waste, potential for recyclable by-products |

| Safety | May involve hazardous reagents (e.g., H2 gas) | Inherently safer processes and reagents |

Design of Advanced Catalytic Systems for Derivatization

The functionalization of the aniline core is crucial for creating new molecules with specific properties. For this compound, the design of advanced catalytic systems that can selectively target its C-H and N-H bonds for derivatization represents a major frontier in research. Transition metal catalysis, particularly with palladium and rhodium, has emerged as a powerful tool for the regioselective functionalization of anilines. nih.gov

Future research will likely focus on developing catalysts for the following transformations:

C-H Functionalization: Directing group-assisted C-H activation allows for the introduction of new functional groups at specific positions on the aromatic ring. For this compound, this could enable the synthesis of novel derivatives with unique electronic or biological properties. Rhodium(III)-catalyzed systems, for instance, have been shown to be effective for the direct functionalization of aniline C-H bonds with α-diazo compounds.

C-N Cross-Coupling: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a cornerstone for forming carbon-nitrogen bonds. researchgate.net Advanced catalyst systems involving specialized phosphine (B1218219) ligands are enabling these reactions to proceed under milder conditions, at lower catalyst loadings, and with a broader range of substrates, including complex aryl chlorides. researchgate.net Such systems could be employed to couple this compound with various aryl or heteroaryl partners to build complex molecular architectures.

Hydroamination: Rhodium complexes have been shown to catalyze the hydroamination of alkynes with anilines, providing an atom-economical route to synthetically useful ketimines. scribd.com The development of Rh(III) catalyst precursors that are air-stable and readily accessible enhances the practicality of these transformations. scribd.com

The design of these catalysts will increasingly incorporate principles of sustainability, such as using earth-abundant metals like nickel and iron or developing heterogeneous catalysts that can be easily recovered and reused. rsc.org

| Catalytic System | Reaction Type | Potential Application for this compound |

| Palladium/Biarylphosphine Ligands | C-N Cross-Coupling (Buchwald-Hartwig) | Synthesis of complex diarylamines and N-aryl heterocycles. |

| Rhodium(III) Complexes | C-H Functionalization / Alkyne Hydroamination | Site-selective introduction of new functional groups on the aromatic ring; synthesis of imine derivatives. |

| Nickel/N-Heterocyclic Carbene (NHC) | Alkyne Annulation / C-H Activation | Step-economical synthesis of substituted indoles and other N-heterocycles. rsc.org |

| Copper-based Catalysts | Arylation / Amination | Lower-cost alternative for C-N and C-C bond formation. |

Development of Novel Functional Materials

The unique electronic structure of the aniline moiety makes it a valuable building block for organic functional materials, particularly conducting polymers. Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. researchgate.net The introduction of substituents onto the aniline ring, such as the methoxy (B1213986) and methyl groups in this compound, is a key strategy for modifying the properties of the resulting polymer.

The polymerization of this compound is an emerging research area with the potential to yield novel materials for applications in organic electronics. Substituents can enhance the solubility of the polymer in common organic solvents, which is a major advantage for processability and device fabrication. rsc.org For example, studies on the closely related poly(2,5-dimethoxyaniline) have shown that it exhibits remarkably improved solubility and can be cast into films. rsc.org

Future research in this area will likely involve:

Electrochemical Polymerization: This technique allows for the direct growth of thin, uniform polymer films on conductive substrates, which is ideal for applications in sensors, electrochromic devices, and supercapacitors. nih.gov The properties of the resulting polymer film can be precisely controlled by adjusting the electrochemical parameters.

Copolymerization: Copolymerizing this compound with aniline or other substituted anilines can create materials with properties intermediate between the parent homopolymers. physchemres.org This approach allows for fine-tuning of the electronic band gap, conductivity, and redox potentials of the material.

Organic Electronics: Polymers derived from this compound could be investigated as p-type semiconductor materials in organic thin-film transistors (OTFTs) or as donor materials in organic solar cells (OSCs). scbt.com The electron-donating methoxy and methyl groups can influence the polymer's electronic properties and morphology in thin films. scbt.com

| Material Type | Preparation Method | Key Tunable Properties | Potential Applications |

| Homopolymer | Chemical or Electrochemical Polymerization | Solubility, Conductivity, Redox Potentials | Organic Light-Emitting Diodes (OLEDs), Sensors, Anti-static Coatings |

| Copolymer | Co-polymerization with other anilines | Band Gap, Electrochromic Behavior | Electrochromic Windows, Displays, Supercapacitors |

| Polymer Blends | Solution Mixing with other polymers | Morphology, Charge Transport | Organic Solar Cells (OSCs), Flexible Electronics |

Interdisciplinary Approaches in Chemical Research

The future exploration of this compound will increasingly rely on interdisciplinary approaches that merge synthetic chemistry with computational modeling, materials science, and biology. These collaborations are essential for accelerating the discovery and development of new applications.

Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for predicting the molecular and electronic properties of this compound and its derivatives. physchemres.org These computational studies can provide insights into:

Molecular Geometry and Electronic Structure: Predicting bond lengths, angles, and orbital energies (HOMO/LUMO) to understand reactivity and potential for electronic applications. physchemres.orgphyschemres.org

Reaction Mechanisms: Modeling transition states and reaction pathways to optimize synthetic conditions and guide the design of new catalysts.

Spectroscopic Properties: Simulating UV-vis and IR spectra to aid in the characterization of newly synthesized compounds. physchemres.org

Medicinal Chemistry and QSAR: The aniline scaffold is a common feature in many pharmaceutical agents. cresset-group.com Interdisciplinary research could explore derivatives of this compound for potential biological activity. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build computational models that correlate the chemical structures of aniline derivatives with their biological activities. nih.govresearchgate.net These models can then be used to predict the potential efficacy of new, unsynthesized derivatives, thereby guiding synthetic efforts toward the most promising candidates for applications such as enzyme inhibitors or receptor modulators. researchgate.netmdpi.com

Sensor Technology: The development of chemical sensors is a prime example of interdisciplinary research. Polymers derived from substituted anilines have shown high sensitivity to various analytes, including moisture and ammonia vapor. nih.govrsc.orgrsc.org Research into sensors based on poly(this compound) would involve materials science for film deposition and characterization, chemistry for polymer synthesis, and electronics engineering for device fabrication and testing. The polymer's electrical properties would be expected to change upon interaction with analytes, providing a measurable signal. nih.govrsc.org

| Interdisciplinary Field | Tools & Methodologies | Potential Research Outcome for this compound |

| Computational Chemistry | Density Functional Theory (DFT), Molecular Dynamics | Prediction of electronic properties, reaction pathways, and material stability. |